molecular formula C16H12N2O2 B8711149 3-(2-Nitroethenyl)-1-phenylindole CAS No. 63050-02-2

3-(2-Nitroethenyl)-1-phenylindole

Cat. No.: B8711149
CAS No.: 63050-02-2
M. Wt: 264.28 g/mol
InChI Key: JHTQRJSIADSEBT-ZHACJKMWSA-N
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Description

3-(2-Nitroethenyl)-1-phenylindole (CAS: 3156-51-2) is a nitro-substituted indole derivative characterized by a phenyl group at position 1 and a nitroethenyl group at position 2. This compound is structurally significant due to its conjugated nitroethenyl moiety, which imparts unique electronic and reactivity properties. It serves as a key intermediate in synthesizing agrochemicals, pharmaceuticals, and antifungal agents .

Properties

CAS No.

63050-02-2

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

3-[(E)-2-nitroethenyl]-1-phenylindole

InChI

InChI=1S/C16H12N2O2/c19-18(20)11-10-13-12-17(14-6-2-1-3-7-14)16-9-5-4-8-15(13)16/h1-12H/b11-10+

InChI Key

JHTQRJSIADSEBT-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)/C=C/[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C=C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-nitroethenyl)-1-phenylindole typically involves the conjugate addition of 1,3-dicarbonyl compounds to 3-(2-nitrovinyl)-1H-indoles. This is followed by cyclocondensation with hydrazine or hydroxylamine to furnish pyrazole or isoxazole rings . The use of microwave activation can significantly reduce the reaction time and avoid the need for protection of the indole nitrogen atom .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Mechanism of Action

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₁₆H₁₂N₂O₂
  • Molecular Weight : 264.28 g/mol
  • LogP : 2.81 (indicative of moderate lipophilicity)
  • Polar Surface Area (PSA) : 85.4 Ų (suggesting moderate polarity due to nitro and indole groups) .

The nitroethenyl group enhances electrophilicity, making the compound reactive toward nucleophiles, which is exploited in cross-coupling reactions and polymer synthesis .

Structural Analogues: Nitroethenyl-Substituted Indoles

a. 3-[(E)-2-Nitroethenyl]-1H-indole-5-carbonitrile
  • Molecular Formula : C₁₁H₇N₃O₂
  • Molecular Weight : 213.19 g/mol
  • Key Differences: A cyano group at position 5 increases polarity (PSA: 97.3 Ų) and electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution compared to 1-phenylindole derivatives. Lower molecular weight and reduced steric hindrance facilitate applications in medicinal chemistry .
b. 3-[(Z)-2-Nitroethenyl]-1H-indole
  • CAS : 3156-51-2 (same as the target compound but with Z-configuration).

Phenylindole Derivatives

a. 1-Phenylindole
  • Molecular Formula : C₁₄H₁₁N
  • Molecular Weight : 193.25 g/mol
  • Key Differences :
    • Lacks the nitroethenyl group, resulting in lower polarity (PSA: 15.8 Ų) and reduced electrophilicity.
    • Fragmentation in mass spectrometry predominantly involves loss of CH₂N (m/z 165), unlike the nitroethenyl derivatives, which retain the nitro group during fragmentation .
b. 3-(2-Pyridyl)indole
  • Key Differences :
    • Replacement of the phenyl group with a pyridyl ring introduces basicity and metal-coordination capabilities, expanding applications in catalysis .

Nitroethenyl-Substituted Aromatic Compounds

a. N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline
  • Molecular Formula : C₁₂H₁₆N₂O₂
  • Molecular Weight : 220.27 g/mol
  • Key Differences: The aniline backbone (vs. Applications: Used in dye synthesis and as a photoactive compound due to nitroethenyl conjugation .
b. 2-Nitro-4-(2-nitroethenyl)-phenol
  • Source : Isolated from Salegentibacter sp. T436 (Arctic bacterium) and Sesuvium portulacastrum (salt marsh plant).
  • Phenolic hydroxyl group enables hydrogen bonding, enhancing bioavailability compared to indole derivatives.

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